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Toxicological Profile of Imidacloprid Urea: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Imidacloprid urea	
Cat. No.:	B1256292	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological data for **imidacloprid urea**. It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data pertains to the parent compound, imidacloprid, due to the limited availability of specific studies on **imidacloprid urea**. This information is provided as a reference point, given that **imidacloprid urea** is a primary metabolite. All data derived from the parent compound will be explicitly identified.

Introduction

Imidacloprid urea is a primary metabolite of imidacloprid, a systemic neonicotinoid insecticide used extensively in agriculture.[1][2] As imidacloprid undergoes degradation in the environment and metabolism in organisms, understanding the toxicological profile of its metabolites, such as imidacloprid urea, is crucial for a comprehensive risk assessment. This technical guide synthesizes the available toxicological data for imidacloprid urea, supplemented with data from its parent compound, imidacloprid, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Imidacloprid urea is formed through the hydrolysis of imidacloprid.[2] In soil, it is considered a primary metabolite.[1] The conversion of imidacloprid to imidacloprid-urea in some organisms, such as nematodes, is considered a detoxification pathway, suggesting that the metabolite may be less toxic than the parent compound.[3] However, direct toxicological data on **imidacloprid urea** is limited.

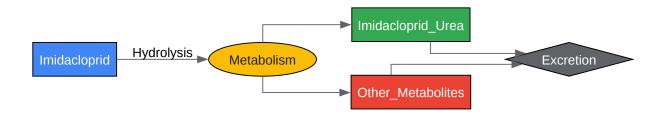


Physicochemical Properties

This section would typically include properties like molecular formula, molecular weight, melting point, water solubility, and partition coefficient for **imidacloprid urea**. However, this specific data was not available in the search results.

Toxicokinetics and Metabolism

Imidacloprid is readily absorbed in mammals and is metabolized to several compounds, including **imidacloprid urea**. The primary route of excretion for imidacloprid and its metabolites is through urine.[4]



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Figure 1: Simplified metabolic pathway of Imidacloprid to Imidacloprid Urea.

Toxicological Profile Acute Toxicity

Specific acute toxicity data for **imidacloprid urea** in mammals is largely unavailable in the provided search results. One study on bees indicated that **imidacloprid urea** exhibited "nonnegligible toxicity," causing approximately 40% mortality at a high dose of 1,000 ng/bee.[5] In contrast, a risk assessment by the USDA Forest Service stated that the urea metabolite of imidacloprid is "essentially nontoxic".[6]

For the parent compound, imidacloprid, the acute oral toxicity is categorized as moderate.



Table 1: Acute Toxicity of Imidacloprid (Parent Compound)	
Test	Result
Oral LD50 (Rat)	450 mg/kg[2]
Dermal LD50 (Rat)	>5000 mg/kg[2]
Inhalation LC50 (Rat)	>5,323 mg/m³ (dust, 4h)[2]
Inhalation LC50 (Rat)	69 mg/m³ (aerosol, 4h)[2]

Experimental Protocol: Acute Oral Toxicity (for Imidacloprid)

A typical acute oral toxicity study, such as the one referenced for imidacloprid, would follow OECD Guideline 423. The protocol involves the administration of the test substance by oral gavage to fasted animals (usually rats) in a sequential manner. The starting dose is selected from one of four fixed levels. The animals are observed for signs of toxicity and mortality for up to 14 days. The LD50 is then estimated based on the observed outcomes.

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies for **imidacloprid urea** were identified.

For the parent compound, imidacloprid, long-term exposure has been associated with effects on the liver and thyroid.[7] A 90-day oral toxicity study in female rats showed that imidacloprid at 20 mg/kg/day caused a decrease in body weight gain and an increase in the relative weights of the liver, kidney, and adrenal glands.[8]

Genotoxicity

There is a lack of specific genotoxicity studies for **imidacloprid urea**.

For the parent compound, imidacloprid, the genotoxic potential is considered low. While some in vitro studies have shown evidence of DNA damage at high concentrations, in vivo studies have generally been negative.[2][9] Imidacloprid is not considered mutagenic in standard laboratory assays.[7]



Experimental Protocol: Comet Assay (for Genotoxicity Assessment)

The Comet Assay, or single-cell gel electrophoresis, is a common method to assess DNA damage. The protocol involves embedding isolated cells in an agarose gel on a microscope slide. The cells are then lysed, and the DNA is subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage.



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Figure 2: General workflow of a Comet Assay for genotoxicity testing.

Carcinogenicity

No carcinogenicity studies specifically on **imidacloprid urea** were found.

The U.S. Environmental Protection Agency (EPA) has classified the parent compound, imidacloprid, as a "Group E" chemical, indicating no evidence of carcinogenicity for humans.[2] Studies in rats and mice have not shown imidacloprid to be carcinogenic.[7]

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of **imidacloprid urea**.

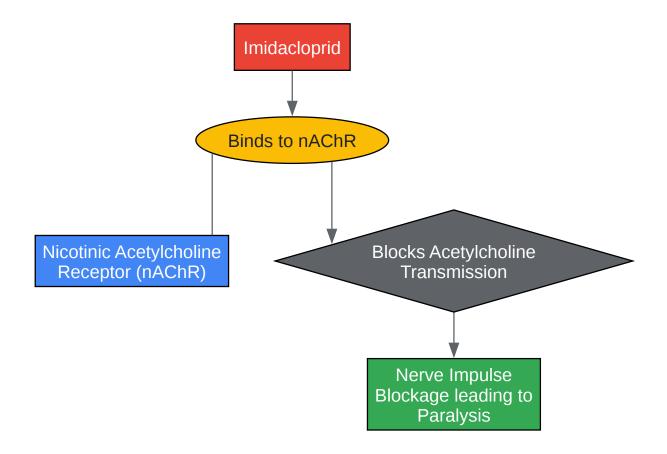
For the parent compound, imidacloprid, some studies have indicated potential reproductive and developmental effects at high doses. These include degenerative changes in the testes and developmental retardation in rats and rabbits.[7][10] However, a two-generation reproductive study in rats found no adverse effects on reproductive function.[10]

Neurotoxicity



Specific neurotoxicity data for **imidacloprid urea** is not available.

The parent compound, imidacloprid, is a neurotoxin that acts as an agonist on nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[7][11] While it has a lower affinity for mammalian nAChRs, high doses can still cause neurotoxic effects in mammals, including tremors and impaired motor activity.[9][11]



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Figure 3: Mechanism of neurotoxicity for the parent compound, Imidacloprid.

Aquatic Toxicity

Limited data exists for the aquatic toxicity of **imidacloprid urea**.

The parent compound, imidacloprid, is highly toxic to many aquatic invertebrates.[7]



Table 2: Aquatic Toxicity of Imidacloprid (Parent Compound)	
Organism	Endpoint
Daphnia magna (Water Flea)	48-h EC50
Rainbow Trout	96-h LC50
Chironomus riparius (Midge)	28-d LOEC

Data Gaps and Future Research

This review highlights significant data gaps in the toxicological profile of **imidacloprid urea**. To conduct a thorough risk assessment, further research is needed in the following areas:

- Acute, sub-chronic, and chronic toxicity studies in mammalian models.
- Genotoxicity and carcinogenicity assays.
- Reproductive and developmental toxicity studies.
- · Neurotoxicity assessments.
- Mechanistic studies to understand its interaction with biological systems and signaling pathways.

Conclusion

Imidacloprid urea is a key metabolite of the widely used insecticide imidacloprid. While some evidence suggests it may be less toxic than its parent compound, there is a significant lack of comprehensive toxicological data specifically for imidacloprid urea. The available information is insufficient to perform a complete risk assessment. The toxicological data for imidacloprid, which is well-documented, serves as a crucial reference point, but direct studies on imidacloprid urea are imperative to fully understand its potential impact on human health and the environment. Researchers and drug development professionals should be aware of these data gaps when evaluating the overall safety profile of imidacloprid and its environmental and metabolic fate.



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